molecular formula C26H28N4O B2823442 1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile CAS No. 2034265-16-0

1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B2823442
CAS No.: 2034265-16-0
M. Wt: 412.537
InChI Key: KQYDPZSGKKPUIT-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile is a structurally complex molecule featuring:

  • A 3,5-dimethylpyrazole moiety substituted at the 4-position of a phenyl ring.
  • A propanoyl linker (CH₂CH₂CO-) connecting the phenyl group to a piperidine ring.
  • A 4-phenyl-4-carbonitrile substituent on the piperidine, introducing aromaticity and a polar nitrile group.

Properties

IUPAC Name

1-[3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanoyl]-4-phenylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O/c1-20-18-21(2)30(28-20)24-11-8-22(9-12-24)10-13-25(31)29-16-14-26(19-27,15-17-29)23-6-4-3-5-7-23/h3-9,11-12,18H,10,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYDPZSGKKPUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Scientific Research Applications

1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related pyrazole derivatives, focusing on substituent effects, functional groups, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name/ID (Source) Key Structural Features Functional Groups Key Substituents
Target Compound 3,5-dimethylpyrazole, propanoyl linker, piperidine, 4-phenyl-4-carbonitrile Pyrazole, nitrile, ketone, piperidine Methyl (pyrazole), phenyl (piperidine), carbonitrile
1-(4-Chlorophenyl)-4-(4-fluorophenyl)-... (4a) Dihydropyrano[2,3-c]pyrazole core Pyrazole, nitrile, dihydropyran, hydroxyl 4-Chlorophenyl, 4-fluorophenyl, hydroxyl
3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile Triazole-pyrazole hybrid Pyrazole, triazole, nitrile Phenyl (triazole), nitrile
Fipronil Pyrazole with sulfinyl and trifluoromethyl groups Pyrazole, nitrile, sulfinyl 2,6-Dichloro-4-(trifluoromethyl)phenyl, sulfinyl

Key Observations:

  • Pyrazole Substitution: The target’s 3,5-dimethylpyrazole differs from halogenated analogs (e.g., 4a’s 4-chlorophenyl/4-fluorophenyl groups ), which are electron-withdrawing.
  • Heterocyclic Systems : The piperidine ring in the target contrasts with dihydropyran (in 4a ) or triazole (in ), affecting rigidity and hydrogen-bonding capacity. Piperidine’s nitrogen may enhance solubility in acidic environments.
  • Carbonitrile Group : Present in all listed compounds, the nitrile (IR: ~2190–2242 cm⁻¹ ) likely contributes to dipole interactions and metabolic stability.

Physicochemical and Spectral Comparisons

Property/Feature Target Compound (Inferred) 4a 3-(4-Phenyltriazolyl)-pyrazole
Melting Point Likely >200°C (due to aromaticity/nitrile) 219–220°C 198.2°C
Solubility Moderate in polar aprotic solvents (piperidine) Low (crystalline dihydropyran) Low (non-polar triazole)
IR ν(CN) (cm⁻¹) ~2190–2240 (similar to analogs) 2192 2231
NMR Features - Piperidine CH₂ (~δ 2.5–3.5 ppm)
- Aromatic singlet (dimethylpyrazole)
- Dihydropyran CH (~δ 4.58 ppm) - Triazole protons (~δ 9.21 ppm)

Key Observations:

  • Melting Points : The target’s melting point is expected to align with 4a (219–220°C ) due to similar aromatic stacking, though piperidine flexibility may reduce it slightly.
  • Spectral Data : The nitrile’s IR stretch is consistent across analogs (~2190–2240 cm⁻¹). In NMR, the target’s dimethylpyrazole would show singlets for methyl groups (δ ~2.1–2.5 ppm), distinct from halogenated analogs’ deshielded aromatic protons.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)-4-phenylpiperidine-4-carbonitrile, and how can purity be ensured?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and coupling steps. For example, pyrazole derivatives are often synthesized via refluxing precursors in ethanol with catalysts like piperidine (as seen in analogous syntheses) . Purity is ensured through recrystallization (e.g., ethanol/methanol mixtures) and validated via HPLC (>95% purity) or NMR to detect residual solvents/byproducts. Detailed protocols for similar compounds emphasize strict temperature control (80°C for reflux) and stoichiometric precision .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : High-field NMR (e.g., 850 MHz 1^1H NMR) resolves complex splitting patterns in aromatic and heterocyclic regions, while 13^13C NMR identifies carbonyl and nitrile groups. IR confirms functional groups (e.g., CN at ~2190 cm1^{-1}), and HRMS validates molecular weight. Cross-referencing with X-ray crystallography (if crystalline) provides absolute configuration .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states, identifying energetically favorable pathways. For example, ICReDD’s approach combines quantum mechanics with information science to predict optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . Molecular docking can further predict binding interactions for bioactivity studies .

Q. What experimental design strategies minimize side reactions during synthesis?

  • Methodological Answer : Use a Design of Experiments (DoE) framework to systematically vary parameters (e.g., solvent polarity, catalyst loading). Statistical tools like response surface methodology (RSM) identify critical factors. For instance, piperidine catalyst concentration in analogous syntheses was optimized to 0.5 mL/30 mL ethanol to balance reactivity and byproduct formation .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to probe conformational exchange or 2D techniques (COSY, NOESY) to assign overlapping signals. Cross-validate with alternative methods (e.g., LC-MS for purity) .

Q. What strategies improve reproducibility in multi-step syntheses?

  • Methodological Answer : Document all parameters (e.g., cooling rates, stirring speeds) and use automated systems for precise control. Open-access repositories (e.g., Chemotion) provide standardized protocols and raw data for comparison. For example, Gräßle et al. published triazole-pyrazole hybrid syntheses with full spectral datasets to enable replication .

Q. How can researchers investigate the compound’s reactivity under varying pH or temperature?

  • Methodological Answer : Conduct kinetic studies using in situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation. For hydrolytic stability, incubate the compound in buffered solutions (pH 1–13) at 25–80°C and analyze degradation products via LC-MS .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (MTT/XTT). Molecular docking against protein databases (e.g., PDB) prioritizes targets. For pyrazole derivatives, fluorometric assays with NADPH-dependent enzymes are common due to nitrile group reactivity .

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